molecular formula C12H14N4O2 B2493681 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid CAS No. 1546311-10-7

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid

Cat. No.: B2493681
CAS No.: 1546311-10-7
M. Wt: 246.27
InChI Key: PIORRKLJTZCUBH-UHFFFAOYSA-N
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Description

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid is a benzoic acid derivative featuring a substituted amino group and a methylimidazole-containing side chain. This compound’s structure combines a carboxylic acid moiety with nitrogen-rich heterocyclic and aromatic systems, making it a candidate for applications in pharmaceutical chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

4-amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-5-4-14-11(16)7-15-10-6-8(12(17)18)2-3-9(10)13/h2-6,15H,7,13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORRKLJTZCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=C(C=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid typically involves the reaction of 4-amino-3-nitrobenzoic acid with 1-methylimidazole under specific conditions. The nitro group is reduced to an amino group, and the imidazole ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as imidazole or its derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .

Scientific Research Applications

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1-methylimidazole-2-ylmethylamino substituent at the 3-position of the benzoic acid backbone. Below is a comparative analysis with analogous molecules from the literature:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility/Stability Notes Potential Applications
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid 3-(1-methylimidazol-2-ylmethylamino), 4-amino, carboxylic acid ~291.3 (calculated) Moderate solubility in polar solvents Enzyme inhibition, metal coordination
Compound 3 () 5-(benzyl(2-hydroxyethyl)amino), 1-methyl-1H-benzo[d]imidazole, butanoic acid ~383.4 (reported) Water-soluble at pH 5–6 Pharmaceutical intermediate
4i () 4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-ylamino, benzoic acid ~458.4 (reported) High thermal stability (m.p. 217–220°C) Polymer additives, catalysis
DX-CA-[S2200] () 1-methoxy-2-(methylamino)-2-oxoethyl, benzoic acid ~223.2 (calculated) Hydrolytically stable in acidic media Prodrug design, metabolic studies

Key Observations :

  • Solubility : The hydroxyethyl and benzyl groups in Compound 3 () improve hydrophilicity relative to the target compound, which may limit its bioavailability .
  • Thermal Stability : The triazine-containing 4i () exhibits superior thermal stability, attributed to its rigid aromatic framework .
Functional and Pharmacokinetic Differences
  • Enzyme Interaction: Imidazole derivatives are known for histidine mimicry in enzyme active sites. The target compound’s methylimidazole side chain may compete with 5-CA-2-HM-MCBX (), which has a hydroxymethyl group, in binding to proteases or kinases .
  • Metabolic Pathways: Unlike DX-CA-[S2200], which undergoes hydrolysis to release methoxy and methylamino groups, the target compound’s imidazole ring is likely resistant to first-pass metabolism, suggesting prolonged activity .

Research Findings and Comparative Data

Spectroscopic Characterization
  • 1H NMR : The target compound’s imidazole protons are expected to resonate at δ 7.0–7.5 ppm, distinct from the triazine peaks in 4i (δ 3.86 ppm for methoxy groups) .
  • Mass Spectrometry : A molecular ion peak at m/z 291.3 would confirm its identity, contrasting with DX-CA-[S2200] (m/z 223.2) .

Biological Activity

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid, with the CAS number 1546311-10-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O2_2, and it has a molecular weight of 246.27 g/mol. The structure features an amino group and a methylimidazole moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1546311-10-7
Molecular FormulaC12_{12}H14_{14}N4_{4}O2_2
Molecular Weight246.27 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an antagonist for certain prostaglandin receptors, similar to other compounds in its class.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study evaluating related compounds, it was found that structural modifications can significantly enhance the inhibition of TNFα production in human whole blood assays .

Antioxidant Activity

The compound's structural features suggest potential antioxidant activity. Compounds with similar imidazole rings have been reported to scavenge free radicals effectively, which could be beneficial in reducing oxidative stress in various pathologies.

Case Studies

  • Inhibition of Prostaglandin E2 (PGE2) : A related study demonstrated that certain derivatives showed IC50 values in the nanomolar range for PGE2-induced TNFα reduction in ex vivo assays . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
  • Pharmacokinetic Studies : In vivo studies comparing this compound with traditional NSAIDs indicated favorable pharmacokinetics and selectivity, positioning it as a promising candidate for further clinical development .

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